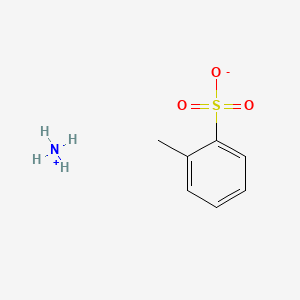
Ammonium toluenesulfonate
Descripción general
Descripción
Ammonium toluenesulfonate, also known as ammonium p-toluenesulfonate, is an organic compound with the molecular formula C7H11NO3S. It is the ammonium salt of p-toluenesulfonic acid, which is a derivative of toluene. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium toluenesulfonate can be synthesized through the neutralization of p-toluenesulfonic acid with ammonium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with ammonium hydroxide. The sulfonation process involves reacting toluene with sulfuric acid to form p-toluenesulfonic acid, which is then neutralized with ammonium hydroxide to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonate derivatives.
Reduction: It can be reduced to produce toluene and other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Toluene and related compounds.
Substitution: Various substituted toluenesulfonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: It is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium toluenesulfonate involves its ability to act as a strong acid and a good leaving group in chemical reactions. The sulfonate group can stabilize negative charges, making it an effective leaving group in nucleophilic substitution reactions. Additionally, its ability to form hydrogen bonds with other molecules makes it useful in various biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium toluenesulfonate
- Potassium toluenesulfonate
- Lithium toluenesulfonate
- Methanesulfonate derivatives
Uniqueness
Ammonium toluenesulfonate is unique due to its ammonium cation, which provides different solubility and reactivity properties compared to its sodium, potassium, and lithium counterparts. Its ability to form hydrogen bonds and its strong acidic nature make it particularly useful in specific chemical and biochemical applications .
Propiedades
Número CAS |
26447-09-6 |
|---|---|
Fórmula molecular |
C7H8O3S.H3N C7H11NO3S |
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
azane;2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.H3N/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H3 |
Clave InChI |
IHRIVUSMZMVANI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)O.N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














